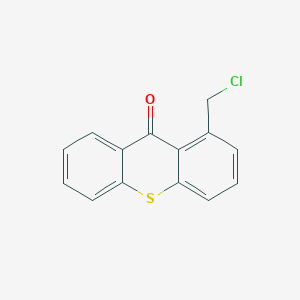![molecular formula C10H8N4O2S B14640010 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline CAS No. 55564-29-9](/img/structure/B14640010.png)
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a chemical compound that features a nitro group, a pyrazine ring, and a sulfanyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitroaniline with pyrazin-2-thiol under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aniline and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 2-amino-4-[(pyrazin-2-yl)sulfanyl]aniline.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazine and sulfanyl groups can interact with various biological molecules, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the pyrazin-2-yl sulfanyl group.
4-Nitroaniline: Similar but with the nitro group in a different position.
2-Nitro-4-[(4-nitrophenyl)sulfonyl]aniline: Similar but with a different substituent on the aniline ring.
Uniqueness
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is unique due to the presence of the pyrazin-2-yl sulfanyl group, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.
Eigenschaften
CAS-Nummer |
55564-29-9 |
|---|---|
Molekularformel |
C10H8N4O2S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
2-nitro-4-pyrazin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H8N4O2S/c11-8-2-1-7(5-9(8)14(15)16)17-10-6-12-3-4-13-10/h1-6H,11H2 |
InChI-Schlüssel |
PNRJBBWDUPGEGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC2=NC=CN=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
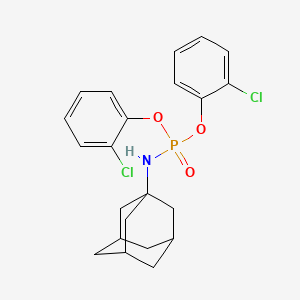
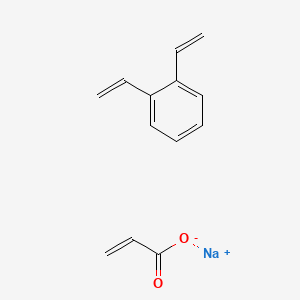
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
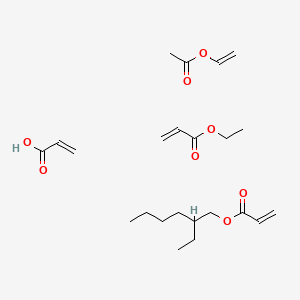
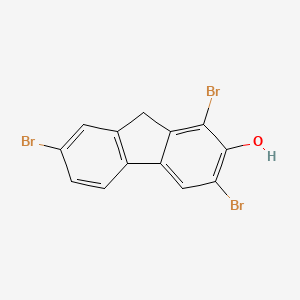

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
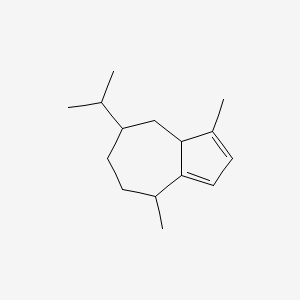
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
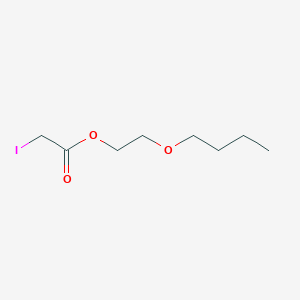
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)

